Ethyl 2-(4,5-dichloropyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.07 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 5, and an ethyl acetate group at position 2. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate typically involves the reaction of 2-chloro-4,5-dichloropyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl acetate group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloropyridin-2-YL)acetate: Lacks one chlorine atom, resulting in different reactivity and applications.
Ethyl 2-(5-chloropyridin-2-YL)acetate: Chlorine atom is positioned differently, affecting its chemical properties and uses.
Ethyl 2-(4,5-difluoropyridin-2-YL)acetate: Fluorine atoms replace chlorine atoms, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Biological Activity
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant findings from recent studies.
Chemical Structure and Properties
This compound is characterized by its pyridine ring substituted with two chlorine atoms at the 4 and 5 positions. The acetate group contributes to its reactivity and potential biological interactions. The molecular formula is C9H8Cl2N2O2, and it has been studied for various pharmacological effects.
Anti-inflammatory Effects
Recent research highlights the anti-inflammatory properties of compounds related to this compound. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
- Inhibition Data :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have indicated that electron-withdrawing groups enhance anti-inflammatory activity:
Compound | Substituent | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|---|
A | None | 19.45 | 23.8 |
B | Cl | 26.04 | 31.4 |
C | F | 28.39 | 42.1 |
The presence of halogens such as chlorine or fluorine at specific positions on the pyridine ring has been shown to increase potency against COX enzymes .
Case Studies
One notable case study involved the evaluation of this compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant anti-inflammatory effects comparable to indomethacin, a commonly used NSAID:
- ED50 Values : The effective dose required to achieve a significant reduction in edema was calculated at approximately 9.17 μM for indomethacin, while similar compounds derived from this compound showed ED50 values ranging from 8.23 to 11.60 μM .
The mechanism by which this compound exerts its anti-inflammatory effects likely involves the inhibition of COX enzymes and modulation of inflammatory mediators such as nitric oxide synthase (iNOS). Studies have demonstrated that these compounds can significantly reduce mRNA expression levels of iNOS and COX-2 in inflammatory cell models .
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 2-(4,5-dichloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3 |
InChI Key |
PFAZEAUJKPEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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